molecular formula C18H24N4O2 B2943158 tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate CAS No. 1099027-20-9

tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate

Cat. No. B2943158
CAS RN: 1099027-20-9
M. Wt: 328.416
InChI Key: IPHASAUGIHZUPK-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H24N4O2 . It is one of the precursors that can be used for the manufacture of fentanyl and its analogues . It has been placed under international control due to its potential misuse in the illicit manufacture of fentanyl .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C18H24N4O2 . The exact structure is not provided in the available resources.

Scientific Research Applications

Synthesis Techniques

  • Synthesis of Quinazoline Derivatives : A study focused on the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolinone using tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a starting material. This process aimed to reduce reaction steps and costs, thereby increasing yield and suitability for industrial requirements (S. Xiao-kai, 2013).

  • Tert-butyl Piperazine Carboxylate in Antibacterial and Anthelmintic Activity : Another study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its in vitro antibacterial and anthelmintic activity, finding it to have moderate anthelmintic activity (C. Sanjeevarayappa et al., 2015).

Intermediate in Drug Synthesis

  • Role as an Intermediate in Anticancer Drugs : A study described the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The study emphasized the need for ongoing development and optimization of antitumor inhibitors, highlighting the significance of this compound (Binliang Zhang et al., 2018).

Biological and Chemical Studies

  • Structural and Biological Analysis : Research has been conducted on the structure and biological properties of tert-butyl piperidine carboxylate derivatives. For instance, a study synthesized tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate and analyzed its molecular structure (D. Richter et al., 2009).

  • Synthesis of Quinoxalin-2(1H)-ones : Another study reported a method for synthesizing quinoxaline-3-carbonyl compounds, using tert-butyl carbazate as a coupling reagent in a metal- and base-free condition. This synthesis is pertinent to the preparation of bioactive natural products and synthetic drugs (Long-Yong Xie et al., 2019).

Potential Pharmaceutical Applications

  • Antiviral Applications : A study discovered and conducted a SAR study of piperidine-based derivatives as novel influenza virus inhibitors. The study highlighted one such compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, for its potent inhibitory activity against various influenza virus strains (Guoxin Wang et al., 2014).

  • Antitumor Properties : Another research synthesized various 2-(1-substituted-piperidine-4-ylamino)quinazoline derivatives and evaluated their antiproliferative activities on cancer cell lines, highlighting their potential as antitumor agents (Yong-Kang Wang et al., 2012).

Safety and Hazards

“tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate” is a precursor that can be used for the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is a major contributing drug to the opioid crisis in North America . Therefore, the safety and hazards associated with this compound are likely related to its potential misuse in the illicit manufacture of fentanyl .

Future Directions

The future directions regarding “tert-Butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate” are likely to be influenced by its status as a controlled precursor chemical . Efforts may focus on developing methods to prevent its diversion from licit industry and to detect its illicit use .

Mechanism of Action

properties

IUPAC Name

tert-butyl 4-(quinazolin-4-ylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-18(2,3)24-17(23)22-10-8-13(9-11-22)21-16-14-6-4-5-7-15(14)19-12-20-16/h4-7,12-13H,8-11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHASAUGIHZUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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